1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone
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Overview
Description
1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone is an organic compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-fluoroacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, affecting pathways such as signal transduction and enzyme activity .
Comparison with Similar Compounds
1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Dimethylamino)phenyl)ethanone: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
1-(4-((Dimethylamino)methyl)-2-thienyl)ethanone: Contains a thienyl group instead of a fluorophenyl group, leading to different reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-[4-[(dimethylamino)methyl]-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C11H14FNO/c1-8(14)9-4-5-10(7-13(2)3)11(12)6-9/h4-6H,7H2,1-3H3 |
InChI Key |
DWJGFYISUOTNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CN(C)C)F |
Origin of Product |
United States |
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